molecular formula C16H17FN2O4 B2591088 ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-06-3

ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2591088
CAS No.: 886952-06-3
M. Wt: 320.32
InChI Key: BSPYAPYTVFUNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • Position 1: A 4-fluorophenyl group, which introduces electron-withdrawing effects and metabolic stability.
  • Position 4: A propan-2-yloxy (isopropoxy) substituent, contributing steric bulk and moderate electron-donating properties.
  • Position 6: A ketone group, enabling hydrogen bonding and conjugation.
  • Position 3: An ethyl ester, influencing solubility and hydrolysis kinetics.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-4-22-16(21)15-13(23-10(2)3)9-14(20)19(18-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPYAPYTVFUNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine intermediate.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.

    Propan-2-yloxy Group Addition: The final step involves the addition of the propan-2-yloxy group through an etherification reaction, using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group or the pyridazine ring, resulting in the formation of alcohols or reduced pyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a dihydropyridazine core, which is known for its pharmacological versatility. The presence of the 4-fluorophenyl group enhances its biological activity by influencing lipophilicity and electronic properties. The ethyl ester and propan-2-yloxy substituents further contribute to its solubility and stability.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have been evaluated for their efficacy against breast cancer (MCF-7) and lung cancer (SK-LU-1) .
    • A notable study demonstrated that modifications to the dihydropyridazine structure could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
  • Anti-inflammatory Properties :
    • Research has shown that related compounds can act as anti-inflammatory agents by inhibiting key pathways involved in inflammation . The specific mechanisms often involve the modulation of cytokine release and the inhibition of inflammatory mediators.
  • Antimicrobial Activity :
    • Compounds containing the dihydropyridazine framework have been screened for antimicrobial properties. Preliminary results suggest potential efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action .

Synthetic Applications

The synthesis of this compound can be achieved through several methodologies:

  • Click Chemistry :
    • This approach allows for the rapid assembly of complex molecules through the reaction of azides with alkynes, facilitating the incorporation of diverse functional groups into the dihydropyridazine structure .
  • Mannich Reaction :
    • The Mannich reaction has been effectively employed to create derivatives of this compound, showcasing its versatility in generating various bioactive molecules .

Case Studies

StudyFindings
Study on Anticancer ActivityEvaluated against MCF-7 and SK-LU-1 cell lines; showed selective cytotoxicity with IC50 values < 2 μg/mL for certain derivatives .
Anti-inflammatory ScreeningDemonstrated significant reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .
Antimicrobial EvaluationExhibited activity against a range of bacterial strains; effective against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 1 (Aryl Groups)

The 4-fluorophenyl group in the target compound is compared to other aryl substituents in pyridazine derivatives:

Compound (Reference) Position 1 Substituent Key Properties
Target Compound 4-Fluorophenyl Enhanced metabolic stability; moderate electron-withdrawing effect .
12b () 3-Chlorophenyl Increased lipophilicity; potential halogen bonding. Yield: 63%, MP: 109–110°C .
12d () 4-Hydroxyphenyl Polar, hydrogen-bonding capability. High yield (95%), high MP: 220–223°C .
12e () 4-Methoxyphenyl Electron-donating; improved solubility. Yield: 81%, MP: 164.0–164.5°C .
Phenyl Unsubstituted; less steric hindrance. May exhibit lower receptor selectivity.

Key Insight: Electron-withdrawing groups (e.g., 4-F, 3-Cl) enhance binding to targets like adenosine receptors, while polar groups (e.g., 4-OH) improve crystallinity and melting points .

Substituent Variations at Position 4

The isopropoxy group is contrasted with other substituents at position 4:

Compound (Reference) Position 4 Substituent Key Properties
Target Compound Propan-2-yloxy Moderate steric bulk; ether linkage enhances metabolic stability.
18 () Methyl Smaller size; no electron-donating effect. May reduce solubility.
Trifluoromethyl Strong electron-withdrawing effect; increases acidity of adjacent protons.
Trifluoromethyl Enhances electrophilicity; potential for covalent binding.

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H20N2O4
  • CAS Number : 886951-98-0
  • Functional Groups : Includes a carboxylate, an oxo group, and an ether, contributing to its reactivity and biological activity.

The presence of the 4-fluorophenyl group enhances lipophilicity, which may influence its pharmacokinetic properties, making it a suitable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that its derivatives can inhibit the growth of various pathogens, suggesting potential as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. Molecular docking studies suggest that it may bind effectively to targets such as dihydroorotate dehydrogenase (DHODH) , which is critical in pyrimidine biosynthesis and has implications in autoimmune diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce bacterial viability at low concentrations. For instance, IC50 values for various bacterial strains have been reported, indicating effective antimicrobial action.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateC9H10ClNO3Chloro substituentAntibacterial
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylateC6H6N2O3Simpler structureModerate anticancer
Ethyl 1-(4-fluorophenyl)-4-(3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylateC20H16FN3O6Complex structureDiverse biological activity

Q & A

Q. Methodology :

  • Comparative assays : Test derivatives from against the same target (e.g., adenosine A1 receptor).
  • Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions.

How to address contradictions between computational predictions and experimental data?

Advanced Question
Case Study: If DFT calculations suggest a planar pyridazine ring, but XRD shows puckering:

Re-optimize DFT parameters : Include solvent effects (PCM model) and dispersion corrections (D3-BJ).

Validate force fields : Compare with high-level methods (e.g., MP2/cc-pVTZ).

Check crystallographic data : Ensure no twinning or disorder in the crystal lattice .

Q. Resolution Workflow :

  • Step 1 : Re-examine NMR coupling constants for conformational flexibility.
  • Step 2 : Perform variable-temperature NMR to detect dynamic effects.
  • Step 3 : Re-run crystallography with higher-resolution data (λ = 0.7 Å).

What safety protocols are critical during handling?

Basic Question

  • GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory toxicity (H335).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.